molecular formula C22H29NO3 B5011860 2,4-di-tert-butyl-6-methoxyphenyl phenylcarbamate

2,4-di-tert-butyl-6-methoxyphenyl phenylcarbamate

Cat. No. B5011860
M. Wt: 355.5 g/mol
InChI Key: OAIRQDIIXJALDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxybenzone is a widely used chemical compound that provides broad-spectrum UV protection in sunscreens and other personal care products. However, concerns have been raised about the safety and efficacy of this compound, leading to increased scientific research on its properties and effects.

Mechanism of Action

Oxybenzone works by absorbing UV radiation and converting it into heat, thereby protecting the skin from sun damage. However, research has also shown that oxybenzone can act as an endocrine disruptor, interfering with the body's hormonal balance.
Biochemical and Physiological Effects:
Studies have shown that oxybenzone can have a number of biochemical and physiological effects, including estrogenic activity, altered thyroid function, and oxidative stress. These effects can have implications for human health and the environment.

Advantages and Limitations for Lab Experiments

Oxybenzone has a number of advantages for use in lab experiments, including its ability to absorb UV radiation and its availability in commercial products. However, there are also limitations to its use, including the potential for interference with experimental results due to its endocrine disrupting properties.

Future Directions

There are a number of future directions for research on oxybenzone, including the development of safer alternatives for use in sunscreens and other personal care products, the investigation of its potential effects on aquatic ecosystems, and the exploration of its potential as a therapeutic agent for certain medical conditions.
In conclusion, oxybenzone is a widely used chemical compound that has been the subject of growing scientific research in recent years. While it provides important UV protection in sunscreens and other personal care products, concerns have been raised about its potential health and environmental effects. Further research is needed to fully understand the risks and benefits of this compound and to explore safer alternatives for use in consumer products.

Synthesis Methods

Oxybenzone can be synthesized using a number of different methods, including the reaction of 2,4-di-tert-butylphenol with phenyl chloroformate and methanol. Other methods involve the reaction of 2-hydroxy-4-methoxybenzophenone with tert-butyl chloride and sodium hydroxide.

Scientific Research Applications

Oxybenzone has been the subject of numerous scientific studies in recent years, with a focus on its potential health and environmental effects. Research has shown that oxybenzone can be absorbed through the skin and has been detected in human urine, blood, and breast milk.

properties

IUPAC Name

(2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-21(2,3)15-13-17(22(4,5)6)19(18(14-15)25-7)26-20(24)23-16-11-9-8-10-12-16/h8-14H,1-7H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIRQDIIXJALDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)OC(=O)NC2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.